molecular formula C10H8N2O4S2 B12012118 p-(5-Nitro-2-thienylsulfonyl)aniline

p-(5-Nitro-2-thienylsulfonyl)aniline

Cat. No.: B12012118
M. Wt: 284.3 g/mol
InChI Key: RAYDBWYVPFHUMR-UHFFFAOYSA-N
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Description

p-(5-Nitro-2-thienylsulfonyl)aniline is a sulfonamide derivative featuring an aniline group linked via a sulfonyl bridge to a 5-nitrothiophene ring.

Properties

Molecular Formula

C10H8N2O4S2

Molecular Weight

284.3 g/mol

IUPAC Name

4-(5-nitrothiophen-2-yl)sulfonylaniline

InChI

InChI=1S/C10H8N2O4S2/c11-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)12(13)14/h1-6H,11H2

InChI Key

RAYDBWYVPFHUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(5-Nitro-2-thienylsulfonyl)aniline typically involves the nitration of 2-thiophenesulfonyl chloride followed by a coupling reaction with aniline. The nitration process requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group onto the thiophene ring. The subsequent coupling reaction with aniline is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: p-(5-Nitro-2-thienylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-(5-Nitro-2-thienylsulfonyl)aniline is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery and development .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research focuses on their ability to interact with biological targets and pathways, leading to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of p-(5-Nitro-2-thienylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

a. 5-(Ethylsulfonyl)-2-methoxyaniline ()
  • Structure : Aniline substituted with ethylsulfonyl and methoxy groups.
  • Synthesis: Prepared via refluxing 5-(ethylsulfonyl)aniline with 2-methoxyaniline in ethanol using p-toluenesulfonic acid as a catalyst (96% yield) .
  • Key Differences : Lacks the nitro-thiophene system but shares the sulfonamide linkage. The methoxy group enhances electron density, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
b. 5-Chloro-2-(methylsulfonyl)aniline ()
  • Structure : Chlorine and methylsulfonyl substituents on aniline.
  • Physicochemical Properties: Molecular formula C₇H₈ClNO₂S (molar mass 213.66 g/mol).
  • Key Differences : Chlorine substituent introduces steric and electronic effects distinct from nitro-thiophene. Methylsulfonyl vs. thienylsulfonyl groups may alter solubility and stability .
c. N-[(5-Methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline ()
  • Structure : Aniline linked to a methylthiophene via a methylene bridge, with a trifluoromethyl group.
  • Physicochemical Properties : Molecular formula C₁₃H₁₂F₃NS (molar mass 271.30 g/mol).
  • Key Differences : Trifluoromethyl group provides strong electron-withdrawing effects, but the absence of a sulfonyl bridge reduces polarity compared to the target compound .

Physicochemical Properties (Table 1)

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
p-(5-Nitro-2-thienylsulfonyl)aniline* C₁₀H₈N₂O₄S₂ 308.28 Nitrothiophene, sulfonamide High polarity, potential redox activity
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S 215.27 Ethylsulfonyl, methoxy Moderate solubility in ethanol
5-Chloro-2-(methylsulfonyl)aniline C₇H₈ClNO₂S 213.66 Chlorine, methylsulfonyl Crystalline solid, halogenated
N-[(5-Methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline C₁₃H₁₂F₃NS 271.30 Trifluoromethyl, methylthiophene Lipophilic, thermally stable

*Estimated based on structural analogs.

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